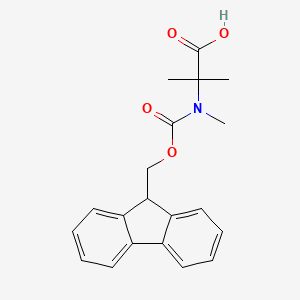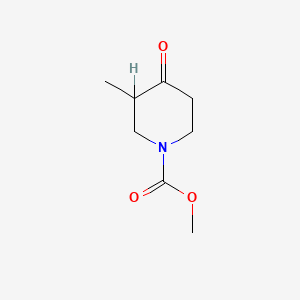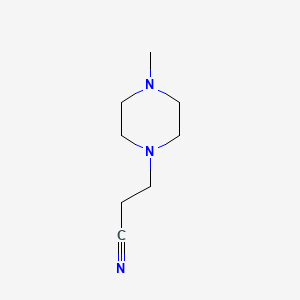
Fmoc-N-Me-Aib-OH
Übersicht
Beschreibung
Fmoc-N-Me-Aib-OH, also known as 4-Fluoro-N-methyl-α-methylbenzyl isocyanate, is a versatile reagent used in organic synthesis. It is a colorless liquid that is soluble in organic solvents and is used in the synthesis of a variety of compounds, including those used in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-N-Me-Aib-OH wird häufig in der Peptidsynthese eingesetzt . Es dient als Kupplungsreagenz zur Bildung von Amidbindungen zwischen Aminosäuren . Dies ist ein entscheidender Schritt bei der Bildung von Peptiden, die Verbindungen mit breiten Anwendungen in der Forschung und Medikamentenentwicklung sind .
N-Methylierung von Peptiden
Ein Ansatz zur Verbesserung der Bioverfügbarkeit und Halbwertszeit von Peptiden in vivo ist die N-Methylierung einer oder mehrerer Aminosäuren innerhalb der Peptidsequenz . This compound wird in diesem Verfahren verwendet, um eine geschützte methylierte Aminosäure zu erhalten, die anschließend in die synthetische Peptidsequenz eingebaut wird .
Einfache Entwicklung von Syntheseverfahren
Ein Festphasensyntheseverfahren für this compound wurde unter Verwendung eines 2-Chlortritylchlorid (2-CTC)-Harzes als temporäre Schutzgruppe für die Carbonsäurestrategie entwickelt . Dieses Verfahren wurde mit zwei Aminosäuren getestet: Fmoc-Thr (tBu)-OH und Fmoc-βAla-OH, wobei die gewünschten Aminosäuren Fmoc-N-Me-Thr (tBu)-OH und Fmoc-N-Me-βAla-OH mit hoher Ausbeute und Reinheit erhalten wurden .
Untersuchung von Rezeptor-Ligand-Wechselwirkungen
This compound wird zur Untersuchung von Rezeptor-Ligand-Wechselwirkungen unter Verwendung von kodiertem Aminosäure-Scanning verwendet . Diese Technik ermöglicht es Forschern zu verstehen, wie verschiedene Aminosäuren mit Rezeptoren interagieren, was für die Medikamentenentwicklung entscheidend sein kann .
Verbesserung der Bioverfügbarkeit von Peptiden
Die N-Methylierung von Aminosäuren unter Verwendung von Verbindungen wie this compound kann die Bioverfügbarkeit von Peptiden verbessern . Dies liegt daran, dass die N-Methylierung die Lipophilie von Peptiden erhöhen kann, wodurch ihre Absorption und Verteilung im Körper verbessert werden .
Verbesserung der Peptidstabilität
Die N-Methylierung von Peptiden, die durch this compound erleichtert wird, kann auch die Stabilität von Peptiden verbessern . Dies liegt daran, dass die N-Methylierung die Anfälligkeit von Peptiden für enzymatischen Abbau reduzieren kann, wodurch ihre Halbwertszeit im Körper erhöht wird .
Wirkmechanismus
Target of Action
Fmoc-N-Me-Aib-OH, also known as N-Fmoc-α-(methylamino)isobutyric acid or Fmoc-N,2-dimethylalanine , is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of amino acids, which it protects during peptide synthesis .
Mode of Action
The mode of action of this compound involves the protection of the amino group in amino acids during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This protection is crucial as it prevents the amino group from reacting with other compounds during the synthesis process . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are fundamental to the structure and function of proteins . By protecting the amino group during synthesis, this compound allows for the precise assembly of amino acids into complex peptide structures .
Pharmacokinetics
It is known that the compound is solid at room temperature and is typically stored at 2-8°c .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the amino group during synthesis, the compound ensures that the amino acids can be assembled in the correct order without unwanted reactions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The compound is typically used in controlled laboratory environments where these factors can be precisely regulated . This ensures the stability of the compound and the efficacy of the peptide synthesis process .
Biochemische Analyse
Biochemical Properties
Fmoc-N-Me-Aib-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis due to its stability and reactivity. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is involved in reactions catalyzed by enzymes such as N, N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which facilitate the formation of peptide bonds . The interactions between this compound and these enzymes are essential for the successful synthesis of peptides.
Cellular Effects
The effects of this compound on cellular processes are significant, particularly in the context of peptide synthesis. This compound influences cell function by participating in the synthesis of peptides that can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can modulate signaling pathways by acting as ligands for receptors or by inhibiting specific enzymes . These interactions can lead to changes in gene expression and alterations in cellular metabolism, highlighting the importance of this compound in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group provides hydrophobic and aromatic interactions that facilitate the binding of the compound to target molecules . Additionally, the methylamino group of this compound can participate in hydrogen bonding and electrostatic interactions, further stabilizing the binding complex. These interactions are crucial for the compound’s role in enzyme inhibition or activation, as well as in modulating gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions (2-8°C), but its stability can be affected by prolonged exposure to light and moisture . Over time, degradation of this compound can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to synthesize bioactive peptides.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in peptide synthesis. At higher doses, there can be toxic or adverse effects, including potential disruptions in cellular metabolism and enzyme function . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage levels in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as DCC and DMAP, which are involved in the activation and coupling of amino acids during peptide bond formation . These interactions are essential for the efficient synthesis of peptides and can influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular compartments . Additionally, binding proteins can help localize and accumulate this compound in specific regions of the cell, enhancing its effectiveness in peptide synthesis.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs . These localization signals are crucial for the compound’s activity and function, ensuring that it is present in the right cellular context for effective peptide synthesis.
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,18(22)23)21(3)19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPNKXXPYGPHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399913 | |
| Record name | Fmoc-N-Me-Aib-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400779-65-9 | |
| Record name | Fmoc-N-Me-Aib-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)









![Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate](/img/no-structure.png)



